molecular formula C11H17N3O4S B5196137 N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide

Cat. No.: B5196137
M. Wt: 287.34 g/mol
InChI Key: KOIWYPLSYAABMS-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide is an organic compound that features both a dimethylamino group and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.

Major Products Formed

    Reduction: 4-aminobenzenesulfonamide derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the dimethylamino group.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including polymers and advanced materials.

    Materials Science: It can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or conductivity.

    Biological Studies: The compound can be used in studies investigating the interaction of sulfonamide derivatives with biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrobenzenesulfonamide group can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide
  • N-[3-(dimethylamino)propyl]benzamide

Uniqueness

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide is unique due to the presence of both a dimethylamino group and a nitrobenzenesulfonamide group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. The nitro group provides additional reactivity compared to similar compounds without this functional group, enabling unique synthetic and biological applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-13(2)9-3-8-12-19(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIWYPLSYAABMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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